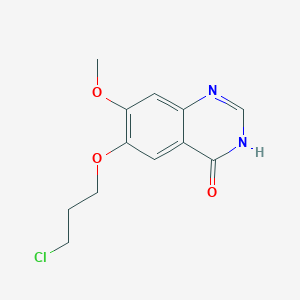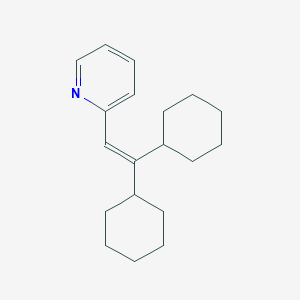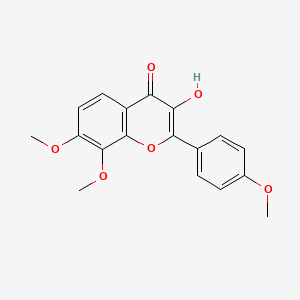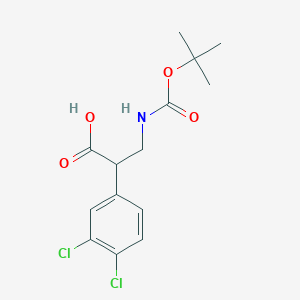
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid
概要
説明
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid, also known as Boc-DICPA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of non-proteinogenic amino acids and is used in various biochemical and physiological studies.
作用機序
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid is a non-proteinogenic amino acid that can be incorporated into peptides in place of natural amino acids. The incorporation of this compound into peptides can alter their conformation and biological activity. This compound can also act as a prodrug, where it is converted into its active form upon enzymatic cleavage.
Biochemical and Physiological Effects:
The incorporation of this compound into peptides can alter their biochemical and physiological effects. Peptides containing this compound have been studied for their biological activity, including their ability to bind to receptors, inhibit enzymes, and modulate protein-protein interactions. This compound-containing peptides have also been studied for their potential use as drugs.
実験室実験の利点と制限
One advantage of using 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid in lab experiments is its unique properties. This compound can alter the conformation and biological activity of peptides, making it a useful tool for studying the structure-activity relationship of peptides. However, one limitation of using this compound is its cost. This compound is a relatively expensive compound, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid in scientific research. One direction is the development of new peptidomimetics that incorporate this compound. These compounds could have potential use as drugs for the treatment of various diseases. Another direction is the study of the biological activity of peptides containing this compound. These studies could provide insights into the structure-activity relationship of peptides and lead to the development of new drugs. Finally, the development of new synthesis methods for this compound could make it more accessible for use in scientific research.
科学的研究の応用
3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid has been widely used in scientific research for its unique properties. It is used as a building block in the synthesis of peptides and peptidomimetics. This compound has been used in the synthesis of various peptides that have been studied for their biological activity. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have been studied for their potential use as drugs.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-7-9(12(18)19)8-4-5-10(15)11(16)6-8/h4-6,9H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMQJDTARPKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

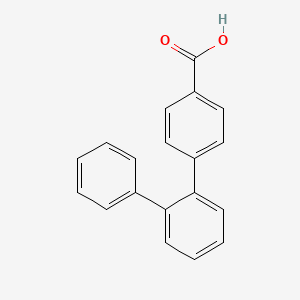
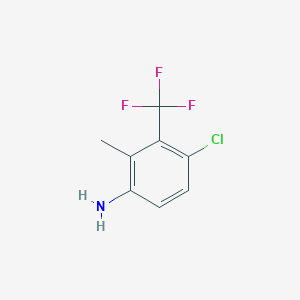

![(Octahydro-pyrido[1,2-a]pyrazin-6-yl)-methanol](/img/structure/B3272824.png)

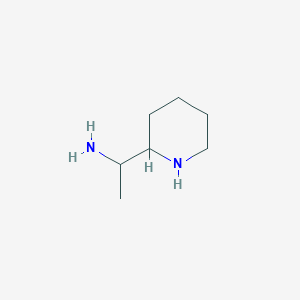
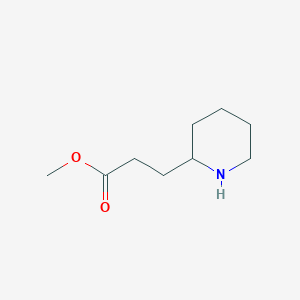


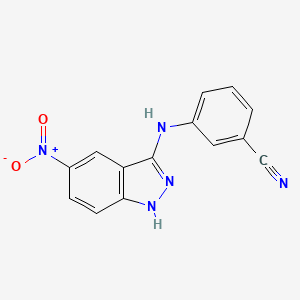
![Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B3272873.png)
